molecular formula C5H6ClN3O3 B3343942 5-Nitrofuran-2-carboximidamide hydrochloride CAS No. 59-83-6

5-Nitrofuran-2-carboximidamide hydrochloride

Cat. No.: B3343942
CAS No.: 59-83-6
M. Wt: 191.57 g/mol
InChI Key: GESDVHWGYCSIPR-UHFFFAOYSA-N
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Description

5-Nitrofuran-2-carboximidamide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It belongs to the class of nitrofuran derivatives, which are characterized by the presence of a nitro group attached to a furan ring. This compound has garnered attention due to its potential antibacterial and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrofuran-2-carboximidamide hydrochloride typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further converted to this compound through subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitrofuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various nitrofuran derivatives, each with unique biological and chemical properties. These derivatives are often explored for their potential use in pharmaceuticals and other applications.

Scientific Research Applications

5-Nitrofuran-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Nitrofuran-2-carboximidamide hydrochloride involves its reduction by bacterial nitroreductases to form electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins in bacteria, leading to their death . This multi-targeted approach makes it effective against a broad spectrum of bacteria and reduces the likelihood of resistance development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone . These compounds share a common nitrofuran core but differ in their specific functional groups and biological activities.

Uniqueness

5-Nitrofuran-2-carboximidamide hydrochloride stands out due to its unique combination of a nitro group and a carboximidamide group, which imparts distinct chemical and biological properties. Its broad-spectrum antibacterial activity and potential for use in various applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-nitrofuran-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3.ClH/c6-5(7)3-1-2-4(11-3)8(9)10;/h1-2H,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESDVHWGYCSIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613582
Record name 5-Nitrofuran-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-83-6
Record name 2-Furancarboximidamide, 5-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitrofuran-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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